4-Nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione typically involves the reaction of 3-(trifluoromethyl)aniline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid or toluene . The resulting intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Quinones: Formed by the oxidation of the compound.
Substituted derivatives: Formed by nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antipsychotic agents due to its ability to modulate dopamine receptors.
Biological Studies: The compound is studied for its potential to inhibit β-amyloid protein aggregation, which is relevant in Alzheimer’s disease research.
Industrial Applications: It is used in the synthesis of various bioactive molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates dopamine receptors by binding to their allosteric sites, which can influence neurotransmitter release and receptor activity . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a potential mechanism for neuroprotection in Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline core structure but differ in their substituents, leading to variations in biological activity and chemical properties.
Trifluoromethyl-substituted phenyl derivatives: These compounds have similar trifluoromethyl groups but may lack the isoindoline core, resulting in different reactivity and applications.
Uniqueness
4-Nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione is unique due to its combination of a nitro group, trifluoromethyl group, and isoindoline core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H7F3N2O4 |
---|---|
Molekulargewicht |
336.22 g/mol |
IUPAC-Name |
4-nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H7F3N2O4/c16-15(17,18)8-3-1-4-9(7-8)19-13(21)10-5-2-6-11(20(23)24)12(10)14(19)22/h1-7H |
InChI-Schlüssel |
RMSGTUKKVBKRJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.